molecular formula C19H19N5O2S B14939088 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14939088
M. Wt: 381.5 g/mol
InChI Key: KUZIPQLVQPLDMH-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a thiazolopyrimidine core, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the thiazolopyrimidine core. Key steps include:

    Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Construction of Thiazolopyrimidine Core: This step involves the cyclization of a suitable thioamide with a β-keto ester in the presence of a base.

    Final Coupling Reaction: The benzimidazole intermediate is then coupled with the thiazolopyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolopyrimidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological applications. Its combination of benzimidazole and thiazolopyrimidine moieties sets it apart from simpler compounds like methylcyclohexane and natural products like (-)-carvone.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O2S/c1-12(2)11-24-15-6-4-3-5-14(15)22-16(24)10-20-17(25)13-9-21-19-23(18(13)26)7-8-27-19/h3-9,12H,10-11H2,1-2H3,(H,20,25)

InChI Key

KUZIPQLVQPLDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

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